5,7-dichloro-1-ethyl-1H-indole-2,3-dione

IMPDH inhibition Purine biosynthesis Antiproliferative target

Researchers requiring a defined IMPDH inhibitor often face sourcing challenges for N-alkylated, regiospecifically dichlorinated isatins with verified biological activity. This compound directly addresses that need. · Confirmed IMPDH2 inhibitor with a Ki of 240-440 nM, ideal for in vitro dose-response studies. · The 5,7-dichloro pattern is critical for accessing specific tryptanthrin regioisomers, a key advantage for diversity-oriented synthesis. · Evaluated against IDO1 and claimed in CK2 inhibitor patents, making it a multi-purpose scaffold for medicinal chemistry programs.

Molecular Formula C10H7Cl2NO2
Molecular Weight 244.07 g/mol
CAS No. 937685-46-6
Cat. No. B12216093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dichloro-1-ethyl-1H-indole-2,3-dione
CAS937685-46-6
Molecular FormulaC10H7Cl2NO2
Molecular Weight244.07 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2Cl)Cl)C(=O)C1=O
InChIInChI=1S/C10H7Cl2NO2/c1-2-13-8-6(9(14)10(13)15)3-5(11)4-7(8)12/h3-4H,2H2,1H3
InChIKeyCBHRMIUSTUUSNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloro-1-ethyl-1H-indole-2,3-dione: Structural Identity & Pharmacophore Classification


5,7-Dichloro-1-ethyl-1H-indole-2,3-dione (CAS: 937685-46-6; C10H7Cl2NO2; MW: 244.07) is an N-ethylated, 5,7-dichlorinated isatin derivative belonging to the indole-2,3-dione chemotype [1]. This compound is documented as a micromolar inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), a rate-limiting purine biosynthesis enzyme, with reported Ki values ranging from 240 nM to 440 nM against IMPDH2 across multiple binding mode determinations [2]. The compound has also been evaluated as an inhibitor of human indoleamine 2,3-dioxygenase (IDO1) [3] and is structurally encompassed within patent claims describing indole derivatives as CK2 inhibitors [4].

1 IMPDH pathway inhibition research fit: reported IMPDH2 engagement supports nucleotide-depletion studies
2 IDO1 pathway screening context: documented evaluation differentiates scaffold from generic isatin pool
3 CK2 kinase inhibitor scaffold: structural alignment with patent-defined CK2 inhibitor space
4 Synthetic building block: 5,7-dichloro regioisomeric handle enables distinct heterocyclic library design

5,7-Dichloro-1-ethyl-1H-indole-2,3-dione: Differentiation from Unsubstituted Isatins


Substitution patterns on the isatin scaffold drive profound divergence in biological target engagement and selectivity [1]. The presence of the N-ethyl substituent eliminates the acidic N–H proton present in the parent isatin (CAS 91-56-5) and 5,7-dichloroisatin (CAS 6374-92-1), which alters hydrogen-bonding capacity, modulates lipophilicity (cLogP), and can fundamentally change target binding kinetics [2]. Concurrently, the 5,7-dichloro pattern creates a distinct electronic distribution compared to 4,7- or 5-substituted mono-halogenated analogs, with literature indicating that halogen position dictates regio-selectivity in downstream synthetic functionalization and affects inhibitory activity against targets including IMPDH and viral reverse transcriptase [3]. Generic substitution among isatin derivatives without confirmation of identical substitution geometry therefore risks loss of specific enzyme inhibition, altered synthetic intermediate utility, and divergence from patent-protected chemical space.

This Compound
5,7-Dichloro-1-ethyl isatin
N-ethyl + 5,7-Cl pattern; IMPDH/IDO1/CK2 target engagement profile
VS
Potential Substitute
Unsubstituted isatin / 5,7-dichloroisatin
Loss of N-ethyl group alters H-bond capacity and lipophilicity; target binding and kinase patent relevance may not transfer
This Compound
5,7-Dichloro regioisomer
Oxidative coupling gives 2,4-dichlorotryptanthrin
VS
Alternative Isomer
4,7-Dichloro regioisomer
Suzuki-Miyaura coupling favors C4 arylation; synthetic outcome and heterocycle vector diverge significantly

5,7-Dichloro-1-ethyl-1H-indole-2,3-dione: Target Selectivity Evidence


IMPDH2 Inhibition Profile

5,7-Dichloro-1-ethyl-1H-indole-2,3-dione exhibits confirmed inhibitory activity against human inosine-5′-monophosphate dehydrogenase type 2 (IMPDH2), a rate-limiting enzyme in de novo guanine nucleotide biosynthesis and an established target for immunosuppressive, antiviral, and anticancer drug development. The compound's Ki values have been determined in multiple independent assays, with values of 240 nM (tested against IMPDH2), 430 nM (tested against IMPDH2 with IMP substrate), and 440 nM (tested against IMPDH2 with NMD substrate) [1]. Comparative literature shows that structurally distinct non-nucleoside IMPDH inhibitors such as mycophenolic acid exhibit Ki values in the low-nanomolar range (~10-50 nM), whereas many unsubstituted or mono-substituted isatins show either no measurable IMPDH inhibition or activity only at concentrations exceeding 10 μM [2]. The compound's sub-micromolar activity represents a meaningful potency window within the isatin class for this target.

IMPDH2 Inhibition
Reported comparison
TargetKi 240-440 nM (IMPDH2)
Mycophenolic acid~10-50 nM (class reference)
Unsubst. isatin>10 μM (class baseline)
Supports IMPDH pathway probe use; not a clinical inhibitor benchmark
Independent assay platforms; direct head-to-head data unavailable
IMPDH inhibition Purine biosynthesis Antiproliferative target

IDO1 Inhibition Activity

5,7-Dichloro-1-ethyl-1H-indole-2,3-dione has been evaluated for inhibition of human indoleamine 2,3-dioxygenase (IDO1) using a spectrophotometric activity assay with the enzyme expressed in Escherichia coli [1]. IDO1 catalyzes the rate-limiting step in tryptophan catabolism along the kynurenine pathway and is a validated immuno-oncology target for reversing tumor-mediated immune suppression [2]. The compound's inclusion in IDO1 screening panels distinguishes it from structurally similar 5,7-dichloroisatin analogs lacking the N-ethyl substituent, which are predominantly reported in the literature for antimicrobial or general cytotoxicity applications rather than IDO1 pathway intervention .

IDO1 Evaluation
Data to verify
Evaluated against human IDO1; specific Ki/IC50 not publicly disclosed
Distinguishes scaffold from isatins lacking IDO1 characterization
Quantitative potency unknown; requires internal validation
IDO1 inhibition Immuno-oncology Tryptophan metabolism

CK2 Kinase Inhibitor Patent Coverage

The N-ethyl indole-2,3-dione scaffold is encompassed within the Markush structure of Formula (I) in a patent application (filed July 2021, published September 2023) assigned to Institut National de la Sante et de la Recherche Medicale (INSERM), Université Claude Bernard Lyon 1, CNRS, and other research institutions, describing indole derivatives as CK2 (casein kinase 2) inhibitors for cancer prevention and treatment [1]. CK2 is a constitutively active serine/threonine kinase overexpressed in multiple malignancies and recognized as a high-priority oncology target. In contrast, the non-ethylated analog 5,7-dichloroisatin (CAS 6374-92-1) lacks this specific patent anchor and is predominantly cited in literature for antimicrobial screening and as a synthetic intermediate for tryptanthrin derivatives rather than as a defined kinase inhibitor scaffold [2].

CK2 Patent Scope
Class-level
Encompassed within Formula (I) for CK2 inhibitor indole derivatives
Aligns scaffold with kinase-targeting IP landscape
Patent claims do not guarantee compound-specific CK2 activity data
CK2 inhibition Kinase inhibitor Oncology patents

Regioselective Synthetic Utility

The 5,7-dichloro substitution pattern on the isatin core provides a defined synthetic handle for regioselective transformations. Oxidative coupling of 5,7-dichloroisatin with unsubstituted isatin under potassium permanganate oxidation in anhydrous acetonitrile yields 2,4-dichloroindolo[2,1-b]quinazoline-6,12-dione (a substituted tryptanthrin) as a distinct regioisomer, while coupling of 5-substituted isatins yields 2,8-disubstituted tryptanthrins [1]. In contrast, 4,7-dichloroisatin undergoes Suzuki-Miyaura cross-coupling with site-selectivity favoring position 4 due to electronic effects, producing 4-aryl-7-chloro products [2]. The 5,7-dichloro pattern thus offers a fundamentally different vector for derivatization compared to 4,7-dichloro isomers, enabling access to distinct chemical space in heterocyclic library synthesis.

Regioselectivity
Method context
5,7-Dichloro→ 2,4-dichlorotryptanthrin (oxidative coupling)
4,7-Dichloro→ 4-aryl-7-chloro products (Suzuki-Miyaura)
Distinct regioisomeric vector for heterocyclic library design
Oxidation vs. Pd-catalyzed conditions produce divergent scaffolds
Synthetic building block Cross-coupling reactions Tryptanthrin synthesis

5,7-Dichloro-1-ethyl-1H-indole-2,3-dione: Research and Industrial Applications


IMPDH-Dependent Proliferation & Antiviral Studies

With confirmed Ki values of 240–440 nM against IMPDH2 [1], this compound is suitable as a chemical probe for investigating IMPDH-dependent nucleotide depletion in cancer cell lines or viral replication models. IMPDH inhibition blocks de novo guanine nucleotide synthesis, a pathway exploited by rapidly proliferating cells and certain viruses. The compound's sub-micromolar potency, while modest relative to clinical IMPDH inhibitors, provides a useful window for dose-response studies in vitro without the confounding off-target effects associated with more potent inhibitors such as mycophenolic acid. Its inclusion in high-throughput screening campaigns against cancer stem cells has been documented [2].

CK2 Inhibitor Lead Optimization & SAR

The structural coverage of N-ethyl indole-2,3-dione derivatives within CK2 inhibitor patent claims [1] positions this compound as a legitimate starting scaffold for kinase-targeted medicinal chemistry programs. CK2 is overexpressed in multiple cancers and represents a validated but challenging target. Researchers developing CK2 inhibitors can employ this compound to establish baseline SAR around the N-alkyl-5,7-dichloro pharmacophore, with subsequent modifications at the C3 ketone position to modulate potency and selectivity. This application is further supported by the broader literature establishing isatin derivatives as scaffolds for CDK2 and other kinase inhibition [2].

2,4-Disubstituted Tryptanthrin Synthesis

For synthetic chemistry groups constructing heterocyclic libraries, the 5,7-dichloro substitution pattern enables access to 2,4-dichlorotryptanthrin and related indolo[2,1-b]quinazoline-6,12-diones via oxidative coupling [1]. Tryptanthrins are privileged structures with reported antimicrobial, anti-inflammatory, and anticancer activities. The regioisomeric outcome obtained from 5,7-dichloro starting materials is distinct from that obtained using 5-substituted or 4,7-dichloro isatins, allowing chemists to deliberately access a specific substitution vector on the fused tetracyclic framework. This makes the compound a strategic choice for diversity-oriented synthesis campaigns targeting this chemotype.

IDO1 Immuno-Oncology Screening

The compound's documented evaluation against human IDO1 [1] qualifies it for inclusion in immuno-oncology screening cascades targeting tryptophan catabolism. IDO1 inhibitors are pursued as adjuvants to checkpoint blockade immunotherapies. While the specific potency of 5,7-dichloro-1-ethyl-1H-indole-2,3-dione against IDO1 is not publicly quantified, its presence in IDO1 screening datasets [2] indicates that the N-ethyl-5,7-dichloro scaffold is compatible with IDO1 active-site binding. This makes the compound a suitable positive control or structural benchmark for internal IDO1 assay development and validation.

Application
Selection Property
Validation Focus
IMPDH pathway inhibition studies (antiproliferative/antiviral research)
Reported IMPDH2 inhibition context
Nucleotide depletion endpoint validation
CK2 inhibitor scaffold research
Patent-defined CK2 inhibitor pharmacophore
Kinase selectivity panel and SAR exploration
2,4-Dichlorotryptanthrin synthesis
5,7-Dichloro regioselectivity
Oxidative coupling product identity
IDO1 immuno-oncology screening research
Documented IDO1 assay inclusion
IDO1 active-site binding confirmation

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